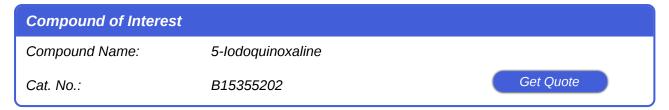


5-lodoquinoxaline: A Versatile Building Block for Advanced Agrochemicals

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For Researchers, Scientists, and Drug Development Professionals

Application Note

5-lodoquinoxaline has emerged as a crucial scaffold in the development of novel agrochemicals. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an ideal starting point for the synthesis of a diverse range of fungicides, herbicides, and insecticides. The quinoxaline core itself is a well-established pharmacophore in medicinal and agricultural chemistry, known to impart a broad spectrum of biological activities. The presence of an iodine atom at the 5-position provides a versatile handle for introducing various functional groups through modern cross-coupling reactions, enabling the fine-tuning of a molecule's physicochemical properties and biological efficacy.

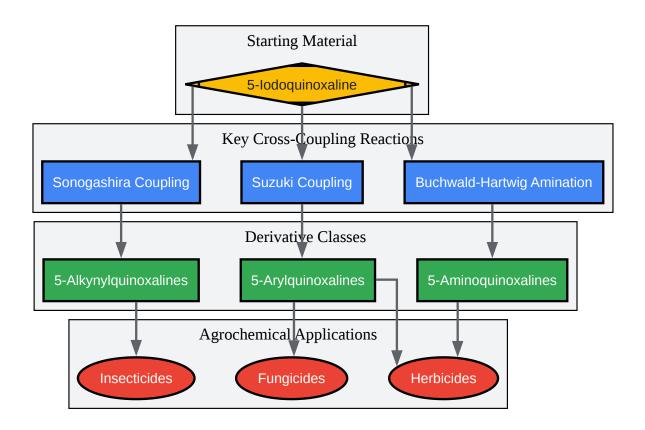
This document provides an overview of the application of **5-iodoquinoxaline** in the synthesis of agrochemicals, supported by detailed experimental protocols and quantitative data for representative compounds. The strategic use of palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allows for the efficient construction of complex molecular architectures with enhanced pesticidal activity.

Key Synthetic Pathways

The primary utility of **5-iodoquinoxaline** in agrochemical synthesis lies in its ability to undergo various carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of



these are palladium-catalyzed cross-coupling reactions, which allow for the introduction of aryl, alkynyl, and amino moieties at the 5-position of the quinoxaline ring.



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Caption: Synthetic utility of **5-iodoquinoxaline** in agrochemical development.

Data Presentation: Biological Activities of Quinoxaline Derivatives

While specific examples starting directly from **5-iodoquinoxaline** are not readily available in the public domain, the following table summarizes the pesticidal activities of various quinoxaline derivatives, showcasing the potential of this scaffold in agrochemical applications. [1][2][3][4] These compounds, though not all synthesized from the 5-iodo precursor, demonstrate the broad-spectrum activity associated with the quinoxaline core.



Compound ID	Target Organism	Biological Activity	EC50 / LC50 (µg/mL)	Reference
Fungicides				
Compound 5j	Rhizoctonia solani	Antifungal	8.54	[1]
Compound 5t	Rhizoctonia solani	Antifungal	12.01	[1]
Azoxystrobin (Commercial)	Rhizoctonia solani	Antifungal	26.17	[1]
Herbicides				
Compound 3f	Colletotrichum species	Herbicidal (PPO-inhibiting)	-	[2]
Compound 3g	Broadleaf and grass weeds	Herbicidal	-	[2]
Insecticides				
Thiazolo[4,5-b]quinoxaline derivative 3	Spodoptera litura (2nd instar)	Insecticidal	141.02	[3][4]
Thiazolo[4,5-b]quinoxaline derivative 3	Spodoptera litura (4th instar)	Insecticidal	366.73	[3][4]

Experimental Protocols

The following protocols are representative examples of the key cross-coupling reactions that can be employed to functionalize **5-iodoquinoxaline** for the synthesis of agrochemical candidates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-lodoquinoxaline



This protocol describes a general method for the synthesis of 5-arylquinoxalines, which are precursors to potent fungicides and herbicides.



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Caption: Workflow for Suzuki-Miyaura coupling of **5-iodoquinoxaline**.

Materials:

- 5-lodoquinoxaline (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (0.05 equiv)
- K₂CO₃ (2.0 equiv)
- 1,4-Dioxane/H₂O (4:1 mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask, add **5-iodoquinoxaline**, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
- Evacuate and backfill the flask with an inert atmosphere three times.
- Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).



- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5arylquinoxaline.

Protocol 2: General Procedure for Sonogashira Coupling of 5-lodoquinoxaline

This protocol outlines a general method for the synthesis of 5-alkynylquinoxalines, a class of compounds with potential insecticidal activity.

Materials:

- 5-lodoquinoxaline (1.0 equiv)
- Terminal alkyne (1.5 equiv)
- Pd(PPh₃)₂Cl₂ (0.03 equiv)
- Cul (0.06 equiv)
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk flask, add 5-iodoquinoxaline, Pd(PPh3)2Cl2, and Cul.
- Evacuate and backfill the flask with an inert atmosphere three times.



- Add anhydrous THF and triethylamine via syringe.
- Add the terminal alkyne dropwise to the stirring solution at room temperature.
- Stir the reaction mixture at room temperature for 6-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 5alkynylquinoxaline.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 5-lodoquinoxaline

This protocol provides a general method for the synthesis of 5-aminoquinoxalines, which can serve as precursors for herbicides.

Materials:

- 5-lodoquinoxaline (1.0 equiv)
- Amine (1.2 equiv)
- Pd₂(dba)₃ (0.02 equiv)
- Xantphos (0.04 equiv)
- NaOtBu (1.4 equiv)
- Toluene, anhydrous
- Inert atmosphere (Nitrogen or Argon)

Procedure:



- In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
- Add anhydrous toluene, followed by **5-iodoquinoxaline** and the amine.
- Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with dichloromethane (3 x 15 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5aminoquinoxaline derivative.

Conclusion

5-lodoquinoxaline stands as a valuable and highly adaptable building block for the synthesis of next-generation agrochemicals. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, enables the creation of diverse libraries of quinoxaline derivatives. While further research is needed to fully explore the potential of **5-iodoquinoxaline**-derived compounds, the existing data on the broader quinoxaline class strongly suggests that this scaffold will continue to be a fruitful area for the discovery of novel and effective crop protection agents. The protocols provided herein offer a solid foundation for researchers to embark on the synthesis and evaluation of new agrochemical candidates based on the **5-iodoquinoxaline** core.

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